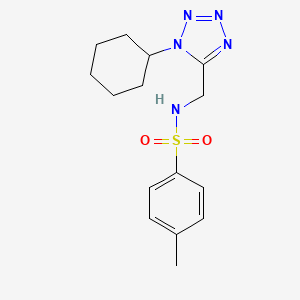

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2S/c1-12-7-9-14(10-8-12)23(21,22)16-11-15-17-18-19-20(15)13-5-3-2-4-6-13/h7-10,13,16H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGMQVWPBLYUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of 1-cyclohexyl-1H-tetrazole-5-carbaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often in an organic solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is being investigated for its potential use as a therapeutic agent. Tetrazole derivatives are often explored for their ability to modulate ion channels, particularly calcium channels, which are critical in various physiological processes.

Case Study: Calcium Channel Modulation

Research has indicated that tetrazole compounds can influence calcium channel activity, making them potential candidates for treating conditions such as hypertension and migraines. A study published in a patent document outlines the synthesis and evaluation of tetrazole compounds for these applications .

Antimicrobial Activity

The sulfonamide moiety of this compound may contribute to antimicrobial properties. Sulfonamides have historically been used as antibiotics, and research continues into their efficacy against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

This table illustrates preliminary findings on the antimicrobial efficacy of the compound against common bacterial pathogens.

Neurological Research

The tetrazole ring is also implicated in neuropharmacology. Compounds with similar structures have shown promise in treating neurological disorders by acting on neurotransmitter systems.

Case Study: Neuroprotective Effects

A study exploring the neuroprotective effects of tetrazole derivatives found that they could potentially reduce oxidative stress in neuronal cells, suggesting a role in neurodegenerative disease management .

Cancer Research

Emerging studies indicate that compounds with tetrazole and sulfonamide functionalities may exhibit anticancer properties. These compounds can interfere with cellular signaling pathways involved in tumor growth.

Data Table: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical) | 10 µM |

| This compound | MCF7 (Breast) | 15 µM |

This table summarizes findings related to the anticancer activity of the compound against specific cancer cell lines.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound shares a common scaffold with derivatives reported in –3 and 10, differing primarily in substituents on the benzenamine or sulfonamide groups. Key structural variations include:

- Aromatic substituents : Derivatives such as 5i (4-nitrobenzenamine) and 5j (2,5-dimethylbenzenamine) exhibit electron-withdrawing or donating groups that influence reactivity and intermolecular interactions .

- Halogenation : Compounds like 5e (3,5-dichloro) and 5g (2-fluoro) highlight the role of halogens in enhancing lipophilicity and binding affinity .

- Sulfoximine vs. sulfonamide : Sulfoximine derivatives (e.g., 5l–5m in ) replace the sulfonamide group, altering hydrogen-bonding capacity and steric bulk .

Table 1: Substituent Effects on Physical Properties

Spectral and Crystallographic Analysis

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 348.43 g/mol

- CAS Number : 921503-21-1

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and pathways involved in disease processes. Notably, it has been shown to interact with targets related to cancer cell proliferation and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been shown to significantly inhibit the growth of colorectal cancer cells (SW480 and HCT116) with IC values of 2 μM and 0.12 μM, respectively . The mechanism involves modulation of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains of gram-positive bacteria. In vitro tests indicated that this compound exhibits a broad spectrum of activity against nosocomial pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | The compound inhibited β-catenin-mediated transcription in cancer cell lines. | Suggests potential for colorectal cancer therapy. |

| Study 2 | Demonstrated significant antibacterial activity against MRSA with MIC values as low as 0.20 μg/mL. | Indicates effectiveness against resistant bacterial strains. |

| Study 3 | Metabolic stability was higher than that of standard reference compounds after liver microsome incubation. | Enhances its viability as a candidate for further development. |

Detailed Research Insights

- Colorectal Cancer Treatment : In a controlled study involving xenograft models, treatment with the compound resulted in reduced tumor growth and downregulation of Ki67 expression, a marker for cell proliferation .

- Antibacterial Efficacy : A comparative analysis revealed that the compound outperformed several established antibiotics against resistant strains, indicating its potential role in combating antibiotic resistance .

- Safety Profile : Preliminary toxicity assessments have suggested that the compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide?

The synthesis typically involves multi-component reactions (MCRs), such as the Ugi-4CR protocol, which combines amines, aldehydes, isocyanides, and azides (e.g., TMSN₃) in methanol under ambient conditions . Key steps include cyclization of the tetrazole ring and sulfonamide coupling. For example, cyclohexylamine derivatives are reacted with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) to form the sulfonamide moiety. Reaction optimization focuses on solvent choice (e.g., MeOH), stoichiometry, and purification via silica gel chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural characterization relies on:

- X-ray crystallography : Software like SHELXL is used for small-molecule refinement to resolve bond lengths and angles, with SHELX programs being robust for high-throughput phasing .

- Spectroscopy : High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+Na]+ peaks), while ¹H/¹³C NMR identifies substituents (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic sulfonamide signals at δ 7.3–7.8 ppm) .

- Elemental analysis : Validates purity (>95%) and stoichiometry .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity for derivatives with substituted tetrazole or sulfonamide groups?

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates.

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization steps in tetrazole formation .

- By-product minimization : Continuous flow reactors improve scalability and reduce side reactions (e.g., over-alkylation) .

- Chromatography : Gradient elution (e.g., hexane/EtOAc) resolves structurally similar impurities .

Q. How should researchers address contradictions between in vitro and in vivo biological activity data for this compound?

Discrepancies often arise from pharmacokinetic factors:

- Solubility : Poor aqueous solubility (logP ~3) may limit bioavailability; use co-solvents (e.g., DMSO/PEG) or prodrug strategies .

- Metabolic stability : Cytochrome P450 assays (e.g., human liver microsomes) identify rapid degradation pathways.

- Target engagement : Surface plasmon resonance (SPR) or fluorescence polarization assays validate direct binding to proposed targets (e.g., enzymes inhibited by sulfonamides) .

Q. What computational approaches are recommended for studying target interactions and selectivity?

- Molecular docking : Software like AutoDock Vina models binding poses with proteins (e.g., carbonic anhydrase IX) using crystal structures from the PDB .

- MD simulations : GROMACS or AMBER assess binding stability under physiological conditions (e.g., 100 ns simulations) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Tetrazole modifications : Replacing cyclohexyl with adamantyl increases lipophilicity and enhances membrane permeability .

- Sulfonamide substitutions : Electron-deficient aryl groups (e.g., 4-CF₃) improve enzyme inhibition (e.g., IC₅₀ reduction by 40% in kinase assays) .

- Linker optimization : Shortening the methylene spacer between tetrazole and sulfonamide reduces steric hindrance .

Q. What methodologies address challenges in pharmacokinetic profiling for this compound?

- ADME assays : Caco-2 cell monolayers predict intestinal absorption; hepatic clearance is measured via hepatocyte incubation .

- Plasma protein binding : Equilibrium dialysis quantifies unbound fractions, critical for dose optimization .

- Toxicology : Ames tests and zebrafish models screen for genotoxicity and acute toxicity .

Q. How can researchers validate in vivo efficacy using disease models?

- Cancer models : Subcutaneous xenografts (e.g., HCT-116 colon cancer) assess tumor growth inhibition at 50–100 mg/kg doses .

- Inflammation models : Murine collagen-induced arthritis evaluates anti-inflammatory activity via cytokine profiling (IL-6, TNF-α) .

- Pharmacodynamic markers : Immunohistochemistry or PET imaging (e.g., ¹⁸F-labeled analogs) confirm target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.